6-Acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic small molecule belonging to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class. Its structure comprises a bicyclic thiophene-pyridine core, with a 6-acetyl group, a 3-carboxamide moiety, and a 4-(tert-butyl)benzamido substituent at the 2-position. This compound shares structural homology with derivatives reported as potent inhibitors of tumor necrosis factor-alpha (TNF-α) production, a cytokine implicated in inflammatory diseases such as rheumatoid arthritis .
The acetyl group at position 6 may enhance metabolic stability, while the bulky tert-butylbenzamido substituent likely improves target binding through hydrophobic interactions. While direct bioactivity data for this specific compound are unavailable in the provided evidence, its structural analogs have demonstrated efficacy in rat models of LPS-stimulated TNF-α suppression and adjuvant-induced arthritis .
Properties
IUPAC Name |
6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-12(25)24-10-9-15-16(11-24)28-20(17(15)18(22)26)23-19(27)13-5-7-14(8-6-13)21(2,3)4/h5-8H,9-11H2,1-4H3,(H2,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQGTXWZEZGJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions One common approach starts with the preparation of the thieno[2,3-c]pyridine core, which can be achieved through the cyclization of appropriate precursorsThe tert-butyl-substituted benzamido group is introduced through an amide coupling reaction, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or benzamido groups, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Scientific Research Applications
Recent studies have highlighted the compound's potential as an inhibitor of key kinases involved in various signaling pathways:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) :
- Inhibitory Activity Against Other Kinases :
Therapeutic Applications
The structural characteristics of 6-Acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suggest several therapeutic applications:
- Cancer Treatment : Given its inhibitory effects on GSK-3β and other kinases associated with tumor growth and survival pathways, this compound may serve as a lead candidate for developing anticancer therapies.
- Neurodegenerative Diseases : The modulation of GSK-3β is particularly relevant in neurodegenerative diseases such as Alzheimer's disease. Inhibition of this kinase could potentially lead to neuroprotective effects.
Structure-Activity Relationship (SAR)
The structure of the compound allows for modifications that can enhance its biological activity. For instance:
- Substituent Variations : Modifying the tert-butyl group or the carboxamide moiety can lead to different inhibitory profiles against various kinases. Studies indicate that smaller substituents may reduce activity while larger groups can enhance binding affinity .
Case Studies
Several studies have explored the biological effects of related compounds:
- GSK-3β Inhibitors :
- Kinase Profiling :
Mechanism of Action
The mechanism of action of 6-Acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s acetyl and benzamido groups allow it to form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and structural properties of 6-Acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can be contextualized by comparing it to related derivatives (Table 1).
Table 1: Structural and Functional Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The tert-butyl group in the target compound likely enhances binding affinity to hydrophobic pockets in TNF-α signaling proteins, as seen in structurally similar inhibitors .
- Methoxy and methyl groups (e.g., in ’s derivative) may reduce potency compared to tert-butyl due to lower steric bulk .
Metabolic and Pharmacokinetic Profiles :
- The acetyl group at position 6 may improve metabolic stability compared to methyl or benzyl substituents (e.g., in ’s ethyl carboxylate derivative), which could be prone to oxidative metabolism .
- Carboxamide moieties (as in the target compound) generally exhibit better solubility than ester groups (e.g., ethoxycarbonyl in ), aiding bioavailability .
Structural Characterization: Crystallographic data for analogs (e.g., ’s compound) confirm the planar geometry of the thienopyridine core, with substituents adopting orientations conducive to target engagement . SHELX software has been critical in resolving these structures .
Biological Activity
6-Acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound derived from the thieno[2,3-c]pyridine framework, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the thieno[2,3-c]pyridine core followed by the introduction of various functional groups. The specific synthetic pathway can be illustrated as follows:
- Formation of Thieno[2,3-c]pyridine : The initial step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyridine structure.
- Acetylation : Acetylation at the 6-position introduces an acetyl group.
- Amidation : The incorporation of a tert-butyl benzamide moiety is achieved through amidation reactions.
Anticancer Activity
Research indicates that compounds based on the thieno[2,3-c]pyridine scaffold exhibit significant anticancer properties. For instance:
- Mechanism : These compounds are known to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- IC50 Values : In studies involving various cancer cell lines, derivatives of thieno[2,3-c]pyridine have shown IC50 values ranging from 25 nM to 440 nM against different cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Preliminary studies suggest that derivatives exhibit bacteriostatic effects against Gram-positive and Gram-negative bacteria. For example, compounds have shown minimum inhibitory concentrations (MIC) in the range of 50 µM against E. coli and S. agalactiae .
- Fungal Activity : Some derivatives have demonstrated antifungal activity against pathogens like Fusarium oxysporum with MIC values as low as 6.25 µg/mL .
Case Studies
- Antitumor Efficacy :
- A study conducted by Beckers et al. demonstrated that specific derivatives of thieno[2,3-c]pyridine exhibited potent antitumor effects in vitro and in vivo models. The study highlighted the importance of structural modifications on biological activity.
- Antimicrobial Screening :
- Another research effort focused on evaluating a series of thieno[2,3-c]pyridine derivatives for antimicrobial properties against a panel of bacterial and fungal strains. The results indicated that certain modifications significantly enhanced antimicrobial efficacy.
Data Summary
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound to achieve high purity and yield?
- Methodological Answer : Synthesis requires precise control of reaction parameters:
- Temperature : Exothermic steps (e.g., amide coupling) may necessitate cooling to avoid side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while ethers (THF) improve cyclization efficiency .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, and nuclear magnetic resonance (NMR) spectroscopy confirms intermediate structures .
- Purification : Column chromatography or recrystallization removes unreacted starting materials, particularly for acetylated intermediates .
Table 1 : Representative Reaction Conditions and Yields for Key Steps
| Step | Reactants | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amidation | 4-(tert-butyl)benzoyl chloride | DCM | 0–25 | 78–85 | |
| Cyclization | Thieno-pyridine precursor | THF | Reflux | 65–72 |
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with DEPT-135 confirming quaternary carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding bioactivity (e.g., see crystal structure of analogous compounds in ).
Advanced Research Questions
Q. How can computational chemistry predict the electronic effects of substituents on the tetrahydrothieno-pyridine core?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron density maps to assess electron-withdrawing/donating effects of substituents (e.g., acetyl vs. tert-butyl groups) .
- Reaction Pathway Modeling : Quantum mechanical simulations (e.g., Gaussian 16) model transition states to predict regioselectivity in cyclization steps .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on intermediate stability) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Comparative Assay Design : Standardize in vitro models (e.g., neuronal cell lines for neurological activity) to control variables like cell passage number and assay duration .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or dose-response trends .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., tert-butyl to methyl groups) to isolate contributions to bioactivity .
Q. What strategies enhance blood-brain barrier (BBB) penetration for neurological applications?
- Methodological Answer :
- Lipophilicity Optimization : Adjust logP values via substituent modification (e.g., acetyl vs. carboxylate groups) to balance solubility and membrane permeability .
- In Silico BBB Prediction : Tools like SwissADME predict BBB penetration based on molecular descriptors (e.g., topological polar surface area) .
- In Vitro Models : Use co-cultures of endothelial cells and astrocytes to simulate BBB transport and validate computational predictions .
Handling and Safety
Q. What protocols ensure safe handling and storage of this compound during experiments?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the acetyl group .
- Handling : Use fume hoods for weighing and reaction setup; avoid contact with oxidizing agents due to sulfur-containing thieno-pyridine core .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from amidation) with sodium bicarbonate before disposal .
Data Contradiction Analysis
Q. How should researchers address unexpected reaction outcomes, such as low yields in cyclization steps?
- Methodological Answer :
- Root-Cause Analysis :
Intermediate Stability : Use LC-MS to detect decomposition products (e.g., acetyl group hydrolysis) .
Catalyst Screening : Test palladium or enzyme catalysts for stereoselective cyclization .
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
